Differentiation via Lipophilicity and Hydrogen Bonding Capacity: 6-Methoxy vs. Parent 2,3-Dihydrobenzofuran-3-amine
The presence of the 6-methoxy group in 109926-37-6 imparts a significant increase in lipophilicity compared to the parent 2,3-dihydrobenzofuran-3-amine (CAS 109926-35-4). This is quantified by a higher predicted partition coefficient (LogP) and increased topological polar surface area (TPSA) . While not a direct biological assay, this physicochemical differentiation is a primary driver for selecting one scaffold over another in drug discovery. Increased LogP generally correlates with enhanced membrane permeability, while higher TPSA can influence a compound's ability to engage specific polar interactions within a binding pocket .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.0874 (Predicted) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-3-amine (CAS 109926-35-4) : 0.67 (Predicted) |
| Quantified Difference | +0.4174 (approx. 62% increase in LogP value) |
| Conditions | Predicted using standard cheminformatics software (e.g., ChemAxon, ACD/Labs) based on molecular structure. |
Why This Matters
The higher LogP of 109926-37-6 indicates superior passive membrane permeability, a critical factor for in vivo bioavailability and CNS penetration in drug discovery programs.
